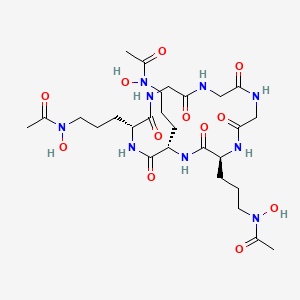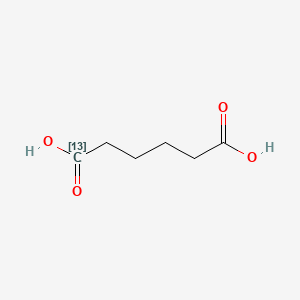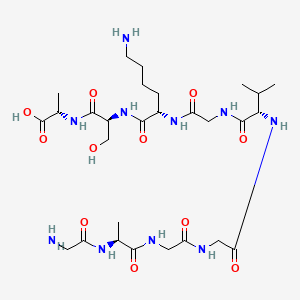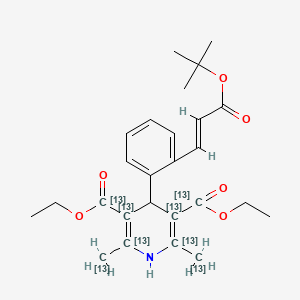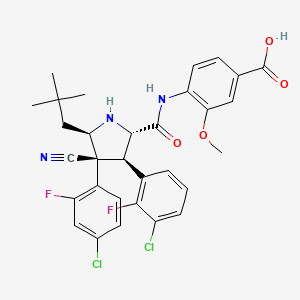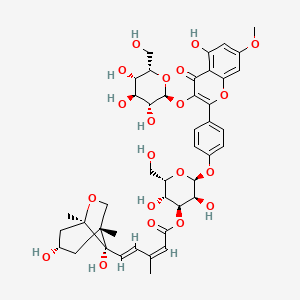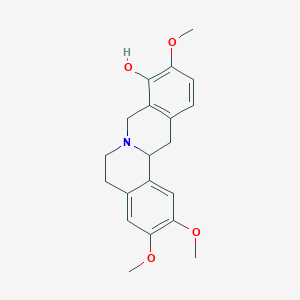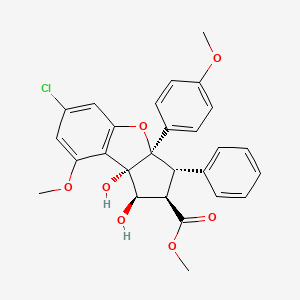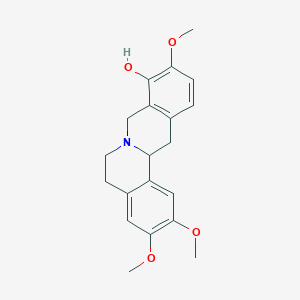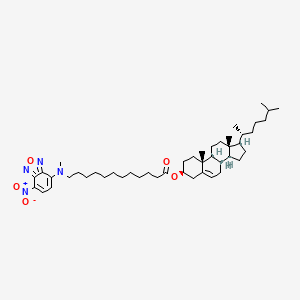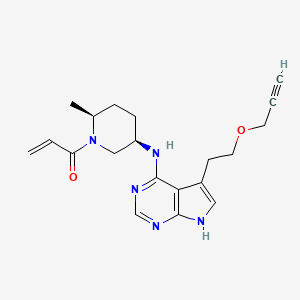
Jak-IN-24
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Jak-IN-24 is a potent inhibitor of Janus kinase (JAK), specifically targeting the JAK family proteins. It exhibits significant inhibitory activity with IC50 values of 0.534 nanomolar and 24 nanomolar in the presence of 4 micromolar and 1 millimolar adenosine triphosphate, respectively . Additionally, this compound effectively inhibits the phosphorylation of signal transducer and activator of transcription 5 (STAT5) induced by peripheral blood mononuclear cells with an IC50 of 86.171 nanomolar .
Vorbereitungsmethoden
The synthesis of Jak-IN-24 involves multiple steps, including the formation of a pyrrolopyridine structure. The preparation method typically involves the following steps :
Formation of Intermediate Compounds: The initial steps involve the synthesis of intermediate compounds through various chemical reactions such as cyclization and substitution.
Final Compound Formation: The intermediate compounds undergo further reactions, including reduction and N-alkylation, to form the final this compound compound.
Purification: The final compound is purified using techniques such as recrystallization or chromatography to obtain this compound in its pure form.
Industrial production methods for this compound would involve scaling up these synthetic routes while ensuring the consistency and purity of the final product.
Analyse Chemischer Reaktionen
Jak-IN-24 undergoes various chemical reactions, including:
Oxidation: this compound can undergo oxidation reactions, which may involve the addition of oxygen or the removal of hydrogen atoms.
Reduction: Reduction reactions involve the gain of electrons or the removal of oxygen atoms.
Substitution: this compound can participate in substitution reactions where one functional group is replaced by another.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate the reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Jak-IN-24 has a wide range of scientific research applications, including:
Chemistry: this compound is used as a tool compound to study the JAK-STAT signaling pathway and its role in various chemical processes.
Biology: In biological research, this compound is used to investigate the role of JAK proteins in cellular signaling and gene expression.
Industry: this compound can be used in the development of new drugs and therapeutic agents targeting the JAK-STAT pathway.
Wirkmechanismus
Jak-IN-24 exerts its effects by inhibiting the activity of JAK family proteins. The mechanism involves the competition with adenosine triphosphate for the catalytic ATP-binding site in JAKs . By inhibiting JAK activity, this compound prevents the phosphorylation of downstream effector proteins, such as STAT5, thereby inhibiting cytokine signaling and modulating immune responses .
Vergleich Mit ähnlichen Verbindungen
Jak-IN-24 is compared with other JAK inhibitors such as tofacitinib, ruxolitinib, and upadacitinib. These compounds also target the JAK-STAT pathway but differ in their selectivity and potency . For example:
Tofacitinib: A JAK1/JAK3 inhibitor used in the treatment of rheumatoid arthritis and psoriasis.
Ruxolitinib: A JAK1/JAK2 inhibitor used in the treatment of myelofibrosis and polycythemia vera.
Upadacitinib: A selective JAK1 inhibitor used in the treatment of rheumatoid arthritis and other inflammatory diseases.
Eigenschaften
Molekularformel |
C20H25N5O2 |
|---|---|
Molekulargewicht |
367.4 g/mol |
IUPAC-Name |
1-[(2S,5R)-2-methyl-5-[[5-(2-prop-2-ynoxyethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-yl]amino]piperidin-1-yl]prop-2-en-1-one |
InChI |
InChI=1S/C20H25N5O2/c1-4-9-27-10-8-15-11-21-19-18(15)20(23-13-22-19)24-16-7-6-14(3)25(12-16)17(26)5-2/h1,5,11,13-14,16H,2,6-10,12H2,3H3,(H2,21,22,23,24)/t14-,16+/m0/s1 |
InChI-Schlüssel |
OQQBLYFXQMNSIZ-GOEBONIOSA-N |
Isomerische SMILES |
C[C@H]1CC[C@H](CN1C(=O)C=C)NC2=NC=NC3=C2C(=CN3)CCOCC#C |
Kanonische SMILES |
CC1CCC(CN1C(=O)C=C)NC2=NC=NC3=C2C(=CN3)CCOCC#C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


